molecular formula C12H9ClN2O B7792729 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile

Cat. No.: B7792729
M. Wt: 232.66 g/mol
InChI Key: QQAPYCNGDSZKPX-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is an organic compound with the molecular formula C12H9ClN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes a series of reactions including nitrile formation and methylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as L-proline for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and methyl groups on the quinoline ring makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-7-3-4-10(16-2)11-9(7)5-8(6-14)12(13)15-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPYCNGDSZKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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